molecular formula H6N2O3S B7798075 Ammonium sulfamate CAS No. 13765-36-1

Ammonium sulfamate

Cat. No.: B7798075
CAS No.: 13765-36-1
M. Wt: 114.13 g/mol
InChI Key: GEHMBYLTCISYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ammonium sulfamate, also known as ammonium sulphamate, is primarily used as a broad-spectrum herbicide . Its primary targets are tough woody weeds, tree stumps, and brambles . It is particularly effective against problem weeds and plants such as Japanese Knotweed, Marestail, Ground-elder, Rhododendron ponticum, Brambles, Brushwood, Ivy, Senecio, Honey fungus, and felled tree stumps .

Mode of Action

This compound is a contact herbicide, which means it injures only those parts of the plant to which it is applied . It is absorbed rapidly through leaves, stems, and freshly cut surfaces, and is then translocated to other parts of the plant . The compound’s interaction with its targets results in the inhibition of plant growth, eventually leading to the death of the plant .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the plant’s metabolic processes, leading to the plant’s death

Pharmacokinetics

This compound is a white crystalline solid that is readily soluble in water . This high solubility aids in its absorption by plants and its subsequent translocation within the plant system . . This property, along with its solubility, impacts its bioavailability to plants.

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the plant. The compound disrupts the normal metabolic processes of the plant, leading to inhibited growth and eventual plant death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its high solubility in water means that it can be easily washed away by rain or irrigation, potentially reducing its efficacy . It is considered to be environmentally friendly due to its degradation to non-harmful residues .

Chemical Reactions Analysis

Ammonium sulfamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, ammonia, and various oxidizing and reducing agents. The major products formed from these reactions include ammonium sulfate, sulfamic acid, and various sulfamate derivatives .

Comparison with Similar Compounds

Properties

CAS No.

13765-36-1

Molecular Formula

H6N2O3S

Molecular Weight

114.13 g/mol

IUPAC Name

azane;sulfamic acid

InChI

InChI=1S/H3NO3S.H3N/c1-5(2,3)4;/h(H3,1,2,3,4);1H3

InChI Key

GEHMBYLTCISYNY-UHFFFAOYSA-N

SMILES

[NH4+].NS(=O)(=O)[O-]

Canonical SMILES

N.NS(=O)(=O)O

boiling_point

Decomposes above 392.0 °F (USCG, 1999)
160 °C
Boiling point: 107 °C /60 wt % solution/
320 °F (decomposes)
320 °F (Decomposes)

Color/Form

Hygroscopic crystals (large plates)
Colorless to white crystalline solid
Deliquescent crystals

density

greater than 1 at 68 °F (USCG, 1999)
Sp. Gr. = 1.77
Relative density (water = 1): 1.8
1.77

melting_point

268 °F (USCG, 1999)
131 °C
MELTING POINT: 131-132 °C;  PH: 5.2 (50 G/KG WATER) /TECHNICAL PRODUCT/
268 °F

physical_description

Ammonium sulfamate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses.
Colorless to white crystalline, odorless solid. [herbicide];  [NIOSH] Deliquescent;  [CHEMINFO]
COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALLINE POWDER.
Colorless to white crystalline, odorless solid.
Colorless to white crystalline, odorless solid. [herbicide]

Related CAS

5329-14-6 (Parent)

solubility

200 % (NIOSH, 2022)
Extremely sol in liquid NH3;  slightly sol in ethanol;  moderately sol in glycerol, glycol, formamide.
Sol in water and ammonia solution
Sol in water = 103 g/100 g @ 25 °C
Solubility in water: very good
200%

vapor_pressure

0 mmHg (approx) (NIOSH, 2022)
0 mm Hg (approx)
Vapor pressure at 20 °C: negligible
0 mmHg (approx)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Liquid or gaseous sulfur trioxide is introduced while stirring into a melt consisting of the reaction products obtained in the reaction of sulfur trioxide and ammonia while maintaining a constant ammonia pressure above the melt. The sulfur trioxide reacts with the ammonia dissolved in the melt to yield ammonium sulfamate and ammonium imidodisulfonate and with the melt itself to yield ammoniumhydrogenoimidodisulfonate which latter undergoes a further reaction in the melt or at the interface between the melt and the gas with ammonia to yield ammonium sulfamate and ammonium imidodisulfonate. Moreover unreacted sulfur trioxide may react with ammonia at the interface between the gas and the melt or in the gaseous zone itself. The ammonia pressure in the gaseous phase above the melt can be kept constant by adding ammonia required for the reaction with the sulfur trioxide and thus a loss of reaction products in liquid or solid form can be prevented.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ammonium sulfamate
Name
ammonium imidodisulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium sulfamate
Reactant of Route 2
Ammonium sulfamate
Reactant of Route 3
Ammonium sulfamate
Reactant of Route 4
Ammonium sulfamate
Reactant of Route 5
Ammonium sulfamate
Reactant of Route 6
Ammonium sulfamate
Customer
Q & A

ANone: Ammonium sulfamate has the molecular formula NH4OSO2NH2 and a molecular weight of 114.10 g/mol.

ANone: Researchers utilize various spectroscopic techniques to characterize this compound, including:

  • X-ray diffraction (XRD): XRD helps determine the crystal structure of this compound, revealing its orthorhombic system and specific lattice parameters. []
  • Fourier transform infrared spectroscopy (FTIR): FTIR identifies functional groups present in this compound, confirming the presence of specific bonds like S—O and S—N. [, ]
  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR provide information about the hydrogen and carbon environments within the this compound molecule. []

ANone: this compound finds use in various applications due to its unique properties:

  • Flame Retardant: this compound acts as a flame retardant in materials like poly(vinyl chloride), polypropylene composites, and cotton fabrics, enhancing their fire resistance by promoting char formation and altering thermal decomposition pathways. [, , , , ]
  • Demulsifier: this compound derivatives, synthesized through reactions with compounds like glycerol and propylene oxide, act as effective demulsifiers in industrial processes, particularly for separating waste emulsions generated during cold rolling. []
  • Intercalation Agent: this compound can be intercalated into layered materials like kaolinite, enhancing its dispersibility and improving the flame retardant properties of resulting polymer composites. [, ]

ANone: While this compound is not typically considered a catalyst in the traditional sense, its presence can influence the rate and selectivity of certain reactions. For instance, in the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate, this compound plays a crucial role in the cyclization reaction of 2-chloro-3-oxo-succinic acid diethyl ester with 2-ethyl acrolein. []

ANone: While this compound is generally considered safe for agricultural use with appropriate protective measures, some precautions are necessary:

  • Respiratory Protection: Workers handling this compound should wear appropriate respiratory protection, especially when working with aerosols or in poorly ventilated areas. []
  • Skin Protection: Direct contact with concentrated solutions of this compound can irritate the skin. Therefore, protective clothing, including gloves, should be worn. []

ANone: Various analytical methods are employed to quantify this compound:

  • Ion Chromatography (IC): IC effectively separates and quantifies sulfamate ions in various matrices, including air samples, allowing for accurate determination of this compound concentrations. []
  • Spectrophotometry: Specific reactions can be utilized to generate chromophores detectable by spectrophotometry, enabling indirect quantification of this compound. [, ]

ANone: Certain compounds may interfere with the accurate analysis of this compound, depending on the analytical method used:

  • Nitrite Ion: In ion chromatography, nitrite ions can coelute with sulfamate ions, leading to inaccurate results. Using masking agents like this compound can mitigate this interference. []
  • Volatile Aldehydes: In some analytical techniques, volatile aldehydes may interfere with this compound detection. Trapping these aldehydes using reagents like 2,4-dinitrophenylhydrazine can improve accuracy. []

ANone: While this compound offers benefits as a herbicide, its environmental impact requires consideration:

  • Impact on Non-target Organisms: Research suggests that this compound can impact soil microorganisms, although the extent of the impact depends on the concentration and application method. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.